![molecular formula C19H15FN2O4 B2421878 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-68-9](/img/structure/B2421878.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring. The final coupling reaction incorporates an acetamide group under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.
Property | Value |
---|---|
Molecular Formula | C20H21N3O3 |
Molecular Weight | 383.5 g/mol |
IUPAC Name | This compound |
InChI Key | DSVLMUKUGWZSBG-SOFGYWHQSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets include various enzymes and receptors involved in critical biological pathways. The compound may modulate these targets' activity by binding to them, leading to alterations in cellular processes such as signal transduction and gene expression .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an 86% reduction in edema within the first hour of administration, outperforming traditional anti-inflammatory drugs like sodium diclofenac .
Table: Anti-inflammatory Activity Comparison
Compound | Edema Inhibition (%) | Time (hours) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 86 | 1 |
Sodium Diclofenac | 64 | 1 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of the compound. In one study, several derivatives showed selective cytotoxic effects against cancerous cells while sparing normal cells. The IC50 values for these compounds ranged from 97.3 µM to over 200 µM, indicating varying degrees of efficacy .
Table: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HeLa | 97.3 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | U87 | >200 |
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β). The compound's ability to inhibit cyclooxygenase (COX) activity was pivotal in mediating these effects .
Case Study 2: Anticancer Activity Assessment
In vitro studies on multiple cancer cell lines revealed that the compound exhibited selective cytotoxicity against malignant cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies and minimizing side effects associated with conventional chemotherapeutics .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUXDIMBEFEWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.